4-aminobenzene-1,2-diol

Catalog No.
S584522
CAS No.
13047-04-6
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-aminobenzene-1,2-diol

CAS Number

13047-04-6

Product Name

4-aminobenzene-1,2-diol

IUPAC Name

4-aminobenzene-1,2-diol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2

InChI Key

KDHUXRBROABJBC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)O

Synonyms

4-Aminopyrocatechol; 1-Amino-3,4-dihydroxybenzene; 3,4-Dihydroxyaniline; 3,4-Dihydroxyphenylamine; 4-Amino-1,2-benzenediol; 4-Aminocatechol; A 3253; KYJ 3-018;

Canonical SMILES

C1=CC(=C(C=C1N)O)O

The exact mass of the compound 4-Aminocatechol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminobenzene-1,2-diol (4-aminocatechol, CAS 13047-04-6) is a highly reactive, redox-active aromatic amine featuring a bidentate catechol moiety directly coupled to an aniline-type amino group. This bifunctional structure makes it a critical precursor for the synthesis of organosulfones, heterocyclic compounds, and conductive polymer networks [1]. In materials science and electrochemistry, it serves as a specialized surface-anchoring agent, enabling the precise functionalization of carbon electrodes and metal oxide nanoparticles. Its direct aromatic amine functionality distinguishes it from aliphatic catecholamines, allowing it to undergo diazonium chemistry for robust covalent grafting rather than uncontrolled polymerization [2].

Substituting 4-aminocatechol with common analogs like dopamine or unsubstituted catechol fundamentally alters surface chemistry and redox behavior. Dopamine features an aliphatic ethylamine linker, which drives spontaneous oxidative polymerization into thick, poorly defined polydopamine (PDA) layers that can insulate electrodes and impede electron transfer [1]. Unsubstituted catechol lacks an amine entirely, precluding diazonium-based covalent attachment to carbon surfaces. Furthermore, the electron-donating aromatic amine in 4-aminocatechol significantly lowers its anodic oxidation potential compared to standard catechol, enabling highly efficient paired electrochemical syntheses and Michael additions at lower potentials that prevent product over-oxidation [2].

Covalent Diazonium Electrografting vs. Non-Covalent Polydopamine Adhesion

4-aminocatechol can be rapidly converted into 3,4-dihydroxybenzenediazonium in acidic nitrite solutions, enabling direct covalent grafting of catechol moieties onto glassy carbon or activated carbon electrodes [1]. This yields a robust, ultrasonication-resistant monolayer. In contrast, aliphatic catecholamines like dopamine cannot form stable diazonium salts and instead undergo oxidative polymerization to form thick, non-covalent polydopamine coatings that can block micropores and increase electrical resistance. The diazonium-grafted 4-aminocatechol electrodes exhibit high specific faradaic capacitance (250 F/g on Black Pearls carbon) while maintaining structural stability over 10,000 charge/discharge cycles [2].

Evidence DimensionSurface attachment mechanism and specific capacitance
Target Compound Data4-aminocatechol (via diazonium): Covalent monolayer grafting, yielding 250 F/g specific capacitance on activated carbon.
Comparator Or BaselineDopamine / Unmodified Carbon: Non-covalent polymeric adhesion / 150 F/g for pristine carbon.
Quantified Difference66% increase in specific capacitance over pristine carbon with robust covalent stability over 10,000 cycles.
Conditions1 M H2SO4 electrolyte, -0.4 to 0.75 V potential range, Black Pearls 2000 carbon substrate.

Buyers developing high-performance supercapacitors or biosensors must select 4-aminocatechol for precise, conductive monolayer functionalization rather than the insulating polymeric layers formed by dopamine.

Lowered Oxidation Potential for Efficient Paired Electrochemical Synthesis

The presence of the electron-donating amino group directly on the aromatic ring significantly lowers the anodic oxidation potential of 4-aminocatechol compared to unsubstituted catechol. Electrochemical studies demonstrate that 4-aminocatechol is easily oxidized to 4-amino-o-quinone, which acts as a highly reactive Michael acceptor [1]. When reacted with nucleophiles like sulfinic acids, it forms novel organosulfone derivatives at lower potentials than required for standard catechols. This prevents the over-oxidation of the synthesized products and improves overall faradaic efficiency during indirect electrochemical synthesis using Fe(CN)6 3-/4- redox mediators.

Evidence DimensionAnodic oxidation efficiency and nucleophilic reactivity
Target Compound Data4-aminocatechol: Rapidly oxidizes to highly reactive 4-amino-o-quinone at lowered potentials for Michael addition.
Comparator Or BaselineUnsubstituted catechol: Higher oxidation potential, requiring harsher anodic conditions.
Quantified DifferenceEnables selective electrochemical synthesis of organosulfones without product over-oxidation.
ConditionsAqueous solution, cyclic voltammetry and controlled-potential coulometry with sulfinic acid nucleophiles.

For procurement in synthetic electrochemistry, 4-aminocatechol provides a more reactive and selective precursor for producing complex functionalized quinones and sulfones under mild conditions, reducing energy costs and purification overhead.

Enzymatic Oxidation Selectivity and Turnover Efficiency

In biocatalytic and enzymatic studies involving tyrosinase, the structural properties of catechols dictate the competing rates of productive oxidation (oxidase activity) versus suicide inactivation (mono-oxygenase activity). Theoretical and kinetic modeling indicates that 4-aminocatechol possesses an exceptionally high calculated selectivity for oxidation over inactivation (log k1/k2 calc = 3.635) [1]. This is significantly higher than the parent unsubstituted catechol (log k1/k2 calc = 1.696), demonstrating that the aromatic amino substituent theoretically supports a much higher enzymatic turnover before enzyme inactivation occurs, provided non-enzymic auto-oxidation is controlled.

Evidence DimensionRatio of oxidation to suicide inactivation (log k1/k2)
Target Compound Data4-aminocatechol: log k1/k2 (calc) = 3.635
Comparator Or BaselineCatechol: log k1/k2 (calc) = 1.696
Quantified Difference>1.9 log unit increase in theoretical selectivity for productive enzymatic oxidation.
ConditionsTyrosinase-catalyzed oxidation modeling based on substituent electronic (π) and steric (L) parameters.

For researchers engineering biocatalytic pathways or studying melanin biosynthesis, 4-aminocatechol offers a highly specific kinetic profile for maximizing tyrosinase turnover without premature assay failure.

High-Capacitance Supercapacitor Electrodes

Utilizing the diazonium grafting chemistry of 4-aminocatechol to covalently attach redox-active catechol groups to high-surface-area carbons (e.g., Black Pearls), boosting faradaic capacitance without blocking micropores [1].

Electrochemical Synthesis of Organosulfones

Serving as a low-potential precursor in paired electrochemical syntheses, where it is oxidized to an o-quinone and subsequently reacted with sulfinic acids via Michael addition to form complex organosulfones [2].

Precision Biosensor Interface Design

Acting as a single-molecule-thick anchoring layer on glassy carbon electrodes for immobilizing proteins (like cytochrome c) or lipid deposits, outperforming the thick, insulating layers generated by dopamine polymerization [3].

XLogP3

1.2

Other CAS

13047-04-6

Wikipedia

4-Aminocatechol

Dates

Last modified: 08-15-2023

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